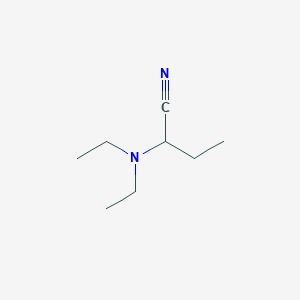

2-(ジエチルアミノ)ブタンニトリル

説明

2-(Diethylamino)butanenitrile is an organic compound with the molecular formula C8H16N2 It is a nitrile derivative, characterized by the presence of a cyano group (-CN) attached to a butane chain, which is further substituted with a diethylamino group

科学的研究の応用

Organic Synthesis

2-(Diethylamino)butanenitrile serves as a vital intermediate in the synthesis of more complex organic molecules. It is particularly useful in:

- Formation of Stable Intermediates : The compound can undergo various reactions to yield stable intermediates that are crucial in the development of pharmaceuticals and other organic compounds.

Pharmaceutical Development

The compound is utilized in pharmaceutical research due to its ability to form stable intermediates essential for drug synthesis. Notably:

- Inhibition Studies : In research involving inhibitors of enzymes like 15-prostaglandin dehydrogenase, derivatives of 2-(Diethylamino)butanenitrile have demonstrated promising results in enhancing tissue recovery post-bone marrow transplantation .

Case Study: Bone Marrow Transplantation

In a study involving mice, a derivative of 2-(Diethylamino)butanenitrile was shown to double prostaglandin E2 levels, significantly improving recovery rates of neutrophils and platelets after bone marrow transplantation . This finding suggests potential applications in reducing morbidity associated with such procedures.

Material Science

The compound is also important in the field of material science:

- Polymer Synthesis : It is involved in the creation of polymers with specific properties, particularly those that respond to environmental stimuli such as temperature and pH changes.

Example Application

Hydrogels synthesized from poly((2-dimethylamino)ethyl methacrylate)/poly(N,N-diethylacrylamide) have shown excellent swelling and deswelling rates, making them suitable for biomedical applications.

Biomedical Engineering

In biomedical engineering, 2-(Diethylamino)butanenitrile is employed in the development of drug delivery systems:

- Amphiphilic Block Copolymer Micelles : These micelles can encapsulate therapeutic agents like quercetin, which has antioxidant and anti-inflammatory properties.

Characterization of Micelles

| Property | Value |

|---|---|

| Drug Loading Capacity | High |

| Release Profile | Controlled release under physiological conditions |

Thermochemical Studies

The compound is also used in thermochemical studies to gather data on gas-phase and condensed-phase thermochemistry:

- Thermophysical Data Collection : Advanced analytical techniques are employed to measure thermophysical properties, contributing valuable data for computational chemistry and kinetics databases.

作用機序

Target of Action

Nitriles, in general, are known to undergo various reactions, including reduction to amines and hydrolysis to carboxylic acids . These reactions suggest that the compound could interact with a variety of biological targets.

Mode of Action

Nitriles can undergo nucleophilic attack by various biological nucleophiles, leading to the formation of a variety of products . For instance, nitriles can be reduced to primary amines using lithium aluminum hydride .

Biochemical Pathways

The conversion of nitriles to amines or carboxylic acids could potentially impact various biochemical pathways, including those involving these functional groups .

Pharmacokinetics

The physicochemical properties of the compound, such as its molecular weight and structure , would likely influence its pharmacokinetic properties.

Result of Action

The compound has been studied for its potential use in co2 capture, suggesting it may interact with co2 in the environment .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(Diethylamino)butanenitrile. For instance, the compound’s use in CO2 capture suggests that its efficacy may be influenced by the presence and concentration of CO2 in the environment .

準備方法

Synthetic Routes and Reaction Conditions: 2-(Diethylamino)butanenitrile can be synthesized through several methods:

From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol. The halogen is replaced by a -CN group, producing the nitrile. For example: [ \text{CH}_3\text{CH}_2\text{CH}_2\text{Br} + \text{CN}^- \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{CN} + \text{Br}^- ]

From Amides: Nitriles can be made by dehydrating amides using dehydrating agents like phosphorus pentoxide (P4O10) or thionyl chloride (SOCl2). The reaction removes water from the amide group, leaving a nitrile group.

From Aldehydes and Ketones: Aldehydes and ketones react with hydrogen cyanide to form hydroxynitriles, which can be further processed to obtain nitriles.

Industrial Production Methods: Industrial production of 2-(Diethylamino)butanenitrile typically involves large-scale synthesis using optimized versions of the above methods, ensuring high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.

Types of Reactions:

Oxidation: Nitriles can undergo oxidation reactions, although these are less common compared to other functional groups.

Reduction: Nitriles can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Nitriles can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium or potassium cyanide in ethanol for the formation of nitriles from halogenoalkanes.

Major Products:

Reduction: Primary amines.

Substitution: Various substituted nitriles depending on the nucleophile used.

類似化合物との比較

Butanenitrile: A simpler nitrile without the diethylamino substitution.

2-(Dimethylamino)butanenitrile: Similar structure but with dimethylamino instead of diethylamino group.

2-(Diethylamino)propanenitrile: Similar structure but with a propanenitrile backbone instead of butanenitrile.

Uniqueness: 2-(Diethylamino)butanenitrile is unique due to the presence of both the diethylamino and cyano groups, which confer specific reactivity and properties. This makes it a valuable intermediate in organic synthesis and pharmaceutical development .

生物活性

2-(Diethylamino)butanenitrile, also known by its CAS number 16250-35-4, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.

2-(Diethylamino)butanenitrile is characterized by its diethylamino group attached to a butanenitrile backbone. The structural formula can be represented as follows:

Biological Activity Overview

The biological activity of 2-(Diethylamino)butanenitrile can be summarized in the following table:

Antimicrobial Activity

A study investigating the antimicrobial properties of various nitriles found that 2-(Diethylamino)butanenitrile demonstrated significant inhibition against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be effective at concentrations as low as 50 µg/mL.

Cytotoxic Effects

Research published in Organic & Biomolecular Chemistry indicated that derivatives of butanenitriles, including 2-(Diethylamino)butanenitrile, exhibited cytotoxic effects on several cancer cell lines. The IC50 values ranged from 20 to 100 µM depending on the specific cell line tested, indicating a dose-dependent response .

Neurotransmitter Modulation

Preliminary studies suggest that compounds with diethylamino groups may enhance the release of certain neurotransmitters such as dopamine and norepinephrine in neuronal cultures. This modulation could have implications for neuropharmacological applications .

Toxicological Profile

The safety profile of 2-(Diethylamino)butanenitrile has been assessed in various studies:

特性

IUPAC Name |

2-(diethylamino)butanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-4-8(7-9)10(5-2)6-3/h8H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZEWMPTWEWTXOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C#N)N(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70341553 | |

| Record name | 2-(Diethylamino)butanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16250-35-4 | |

| Record name | 2-(Diethylamino)butanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。